molecular formula C14H20N6O3 B2415021 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol CAS No. 2109085-09-6

2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol

Cat. No.: B2415021
CAS No.: 2109085-09-6
M. Wt: 320.353
InChI Key: ZHFJWQIRPOWVRO-UHFFFAOYSA-N
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Description

2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol is a complex organic compound This molecule is notable for its intricate structure, combining features of piperazine, pyrimidine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach is:

  • Formation of the oxadiazole ring: : Starting from appropriate nitrile and hydrazine derivatives under specific acidic or basic conditions.

  • Synthesis of pyrimidine ring: : Through the condensation reactions of β-diketones with amidines or related compounds.

  • Piperazine attachment: : Via substitution reactions, coupling the pyrimidine and piperazine rings.

  • Final assembly: : Combining the oxadiazole, pyrimidine, and piperazine units through sequential nucleophilic substitutions and condensations.

Industrial Production Methods

Industrial-scale production often mirrors laboratory methods but requires optimization for yield, efficiency, and cost-effectiveness. High-pressure reactors, catalytic systems, and continuous flow techniques may be employed to scale the reactions safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

  • Reduction: : Reduction reactions may target the oxadiazole ring, affecting its aromaticity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are prevalent, given the diverse functional groups present.

Common Reagents and Conditions

  • Oxidants: : Such as potassium permanganate or chromium trioxide.

  • Reductants: : Including lithium aluminum hydride or catalytic hydrogenation.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are frequently used.

Major Products

Depending on the reaction conditions, products may include:

  • Oxidized derivatives with additional oxygen functionalities.

  • Reduced forms with altered aromatic structures.

  • Various substitution products involving the replacement of hydrogen atoms or functional groups.

Scientific Research Applications

2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol has broad research applications:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored for its therapeutic potential, especially in the realm of antitumor and antimicrobial agents.

  • Industry: : Utilized in material science for the development of novel polymers and coatings.

Mechanism of Action

The compound's mechanism of action can involve multiple pathways:

  • Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.

  • Pathways: : Its effects could be mediated through modulation of signaling pathways, inhibition of specific enzymes, or alteration of gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol stands out due to its unique combination of functional groups:

  • Similar Compounds

    • Compounds with oxadiazole rings, such as 3-(methoxymethyl)-1,2,4-oxadiazole derivatives.

    • Pyrimidine-based molecules, frequently found in antiviral and anticancer research.

    • Piperazine-containing compounds, often explored for their central nervous system activity.

This combination provides a versatile platform for further functionalization and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-22-9-12-17-14(23-18-12)11-8-15-10-16-13(11)20-4-2-19(3-5-20)6-7-21/h8,10,21H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFJWQIRPOWVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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